molecular formula C21H13NO4 B5755002 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid

Katalognummer B5755002
Molekulargewicht: 343.3 g/mol
InChI-Schlüssel: CFQBQAKKKWHJGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid, also known as DBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBA is a member of the dibenzazepine family and is structurally similar to other compounds that are used in the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

The exact mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has also been shown to modulate glutamate receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and is involved in the growth and survival of neurons. 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has also been shown to increase the expression of antioxidant enzymes, which may contribute to its antioxidant properties. Additionally, 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is readily available for purchase. It has also been shown to have low toxicity in animal models. However, there are also limitations to using 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, its effects may vary depending on the dosage and duration of treatment.

Zukünftige Richtungen

There are several future directions for research on 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid. One area of research is to further elucidate its mechanism of action. This may involve studying its effects on specific neurotransmitter systems in the brain or investigating its interactions with other proteins and enzymes. Another area of research is to investigate its potential therapeutic applications in human clinical trials. This may involve testing its effects in various neurological and psychiatric disorders, as well as investigating its safety and tolerability in humans. Additionally, future research may focus on developing new derivatives of 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid that have improved pharmacological properties.

Synthesemethoden

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid can be synthesized using a variety of methods. One such method involves the reaction of 2-nitrobenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form dibenzazepine. This is followed by the reduction of dibenzazepine with sodium borohydride to form the desired product, 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid. Another method involves the reaction of 2-nitrobenzaldehyde with aniline in the presence of acetic acid to form 2,3-dihydrodibenzo[c,e]azepine. This is followed by the oxidation of 2,3-dihydrodibenzo[c,e]azepine with potassium permanganate to form 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has also been studied for its potential in treating drug addiction and withdrawal symptoms. Additionally, 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has been shown to have antioxidant and anti-inflammatory properties.

Eigenschaften

IUPAC Name

3-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)22(19)14-7-5-6-13(12-14)21(25)26/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQBQAKKKWHJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.